molecular formula C6H4Cl2N2O2 B1582098 2,5-Dichloro-4-nitroaniline CAS No. 6627-34-5

2,5-Dichloro-4-nitroaniline

Cat. No.: B1582098
CAS No.: 6627-34-5
M. Wt: 207.01 g/mol
InChI Key: JBXZCPXEYAEMJS-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pigments, and agricultural chemicals .

Mechanism of Action

Target of Action

It is known that this compound is a primary aniline indicator , which suggests that it may interact with various biological targets depending on the specific context.

Mode of Action

As a primary aniline indicator , it may interact with its targets through a variety of mechanisms, potentially leading to changes in biological activity

Biochemical Pathways

Given its role as a primary aniline indicator , it may be involved in a variety of biochemical processes

Result of Action

As a primary aniline indicator , it may have a variety of effects depending on the specific context and targets

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-4-nitroaniline can be synthesized through a multi-step process involving nitration and chlorination reactions. One common method involves the nitration of 2,5-dichloroaniline using nitric acid, followed by the chlorination of the resulting this compound . The reaction conditions typically involve the use of concentrated acids and controlled temperatures to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

In industrial settings, this compound is produced by chlorinating 4-nitroaniline in the presence of hydrochloric acid or nitric acid. The process involves the use of chlorine bleaching liquor and is carried out at controlled temperatures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-nitroaniline: Similar structure but with chlorine atoms at different positions.

    4-Nitroaniline: Lacks the chlorine substituents.

    2,5-Dichloroaniline: Lacks the nitro group.

Uniqueness

2,5-Dichloro-4-nitroaniline is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both electron-withdrawing nitro and chlorine groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dichloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXZCPXEYAEMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064425
Record name 2,5-Dichloro-4-nitroaniline
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6627-34-5
Record name 2,5-Dichloro-4-nitrobenzenamine
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Record name 2,5-Dichloro-4-nitroaniline
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Record name 2,5-Dichloro-4-nitroaniline
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Record name Benzenamine, 2,5-dichloro-4-nitro-
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Record name 2,5-Dichloro-4-nitroaniline
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Record name 2,5-dichloro-4-nitroaniline
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Record name 2,5-DICHLORO-4-NITROANILINE
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Synthesis routes and methods

Procedure details

0.44 mole (154 g) of 2,5-dichloro-4-nitro-N-benzenesulphonylaniline prepared in the previous stage is suspended in 600 ml of concentrated sulphuric acid. After 24 hours' stirring at ambient temperature the reaction mixture is poured onto 5 kg of ice. The expected product precipitates. After filtering, washing to neutrality and drying, it melts at 156° C.
Name
2,5-dichloro-4-nitro-N-benzenesulphonylaniline
Quantity
154 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 2,5-Dichloro-4-nitroaniline?

A1: Research using Nuclear Quadrupole Resonance (NQR) spectroscopy on this compound crystals revealed key structural insights []:

    Q2: How does the structure of this compound relate to its acidity in different solvent systems?

    A2: While the provided research doesn't directly investigate the acidity of this compound, it does highlight its use as a Hammett indicator []. Hammett indicators are weak acids whose ionization states (and therefore color) are sensitive to the acidity (H₀ value) of the solution. The structure of this compound, with its electron-withdrawing chlorine and nitro groups, influences its pKa and ability to function as an indicator in specific acidity ranges.

    Q3: Is there any information about the synthesis of this compound related to its use in preparing other compounds?

    A3: Yes, one of the research papers describes the use of this compound as a starting material in the synthesis of ACF (2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine), a potential PET imaging agent for the serotonin transporter []. The synthesis involves coupling this compound with 2-mercapto-N,N-dimethylbenzamide, followed by several steps to modify the functional groups and introduce fluorine. This highlights the potential of this compound as a building block for more complex molecules with biological activity.

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